

An In-depth Technical Guide to Octadecyl 2,2,2-trifluoroacetate

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Compound of Interest

Compound Name: Octadecyl 2,2,2-trifluoroacetate

Cat. No.: B1593668

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Abstract

This technical guide provides a comprehensive overview of **Octadecyl 2,2,2-trifluoroacetate**, a lipophilic compound with potential applications in various scientific fields. This document details the molecule's physicochemical properties, provides established protocols for its synthesis and characterization, and explores its potential biological activities. Particular emphasis is placed on its interaction with lipid membranes and its antimicrobial properties. Furthermore, a potential signaling pathway influenced by long-chain fatty acid esters is discussed in the context of this molecule.

Core Molecular Properties

Octadecyl 2,2,2-trifluoroacetate is a fatty acid ester characterized by a long C18 alkyl chain (octadecyl) linked to a trifluoroacetate group. This structure imparts a significant lipophilic character to the molecule.

Property	Value
Molecular Weight	366.5 g/mol [1] [2] [3]
Molecular Formula	C ₂₀ H ₃₇ F ₃ O ₂ [2]
CAS Number	79392-43-1 [1] [2]
IUPAC Name	octadecyl 2,2,2-trifluoroacetate [2]
Synonyms	Octadecyl trifluoroacetate, Trifluoroacetic acid octadecyl ester
Physical State	Solid or liquid [4]
Storage	Sealed in dry, room temperature conditions [4]

Synthesis and Characterization

Synthesis Protocol: Esterification of Octadecanol

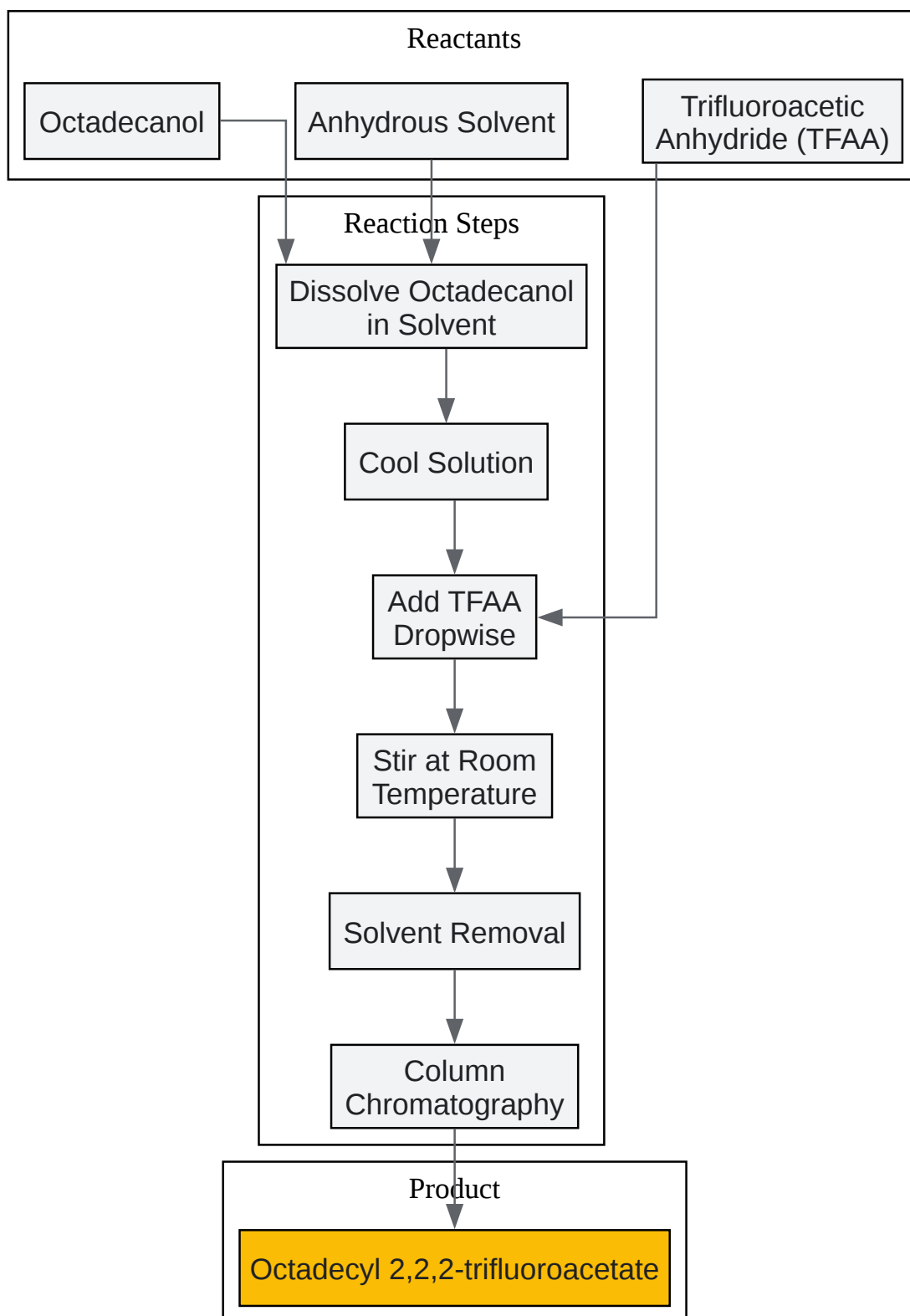
A standard method for the synthesis of **Octadecyl 2,2,2-trifluoroacetate** is the esterification of octadecanol with trifluoroacetic anhydride.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Octadecanol
- Trifluoroacetic anhydride (TFAA)
- Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

- In a clean, dry round-bottom flask, dissolve octadecanol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution. An excess of TFAA is typically used to ensure complete reaction.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (the reaction can be monitored by thin-layer chromatography).
- Once the reaction is complete, remove the solvent and excess TFAA under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).



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Caption: Workflow for the synthesis of **Octadecyl 2,2,2-trifluoroacetate**.

Spectroscopic Characterization

^1H and ^{13}C NMR are essential for confirming the structure of the synthesized ester.

^1H NMR (Proton NMR):

- Expected Chemical Shifts: The spectrum will show characteristic signals for the protons of the octadecyl chain. A triplet around 4.3 ppm corresponds to the $-\text{CH}_2-$ group directly attached to the oxygen of the ester. The long aliphatic chain will produce a large, broad signal between 1.2-1.4 ppm. A triplet at approximately 0.9 ppm will correspond to the terminal methyl group.[\[8\]](#)[\[9\]](#)[\[10\]](#)

^{13}C NMR (Carbon-13 NMR):

- Expected Chemical Shifts: The carbonyl carbon of the ester will appear around 157-158 ppm and will be split into a quartet by the three fluorine atoms. The carbon of the trifluoromethyl group will be a quartet around 114-115 ppm with a large C-F coupling constant. The $-\text{CH}_2-$ carbon adjacent to the oxygen will be at approximately 68 ppm. The remaining methylene carbons of the octadecyl chain will resonate between 22-32 ppm, and the terminal methyl carbon will be around 14 ppm.[\[11\]](#)[\[12\]](#)

Experimental Parameters (General):

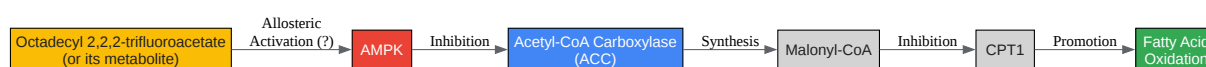
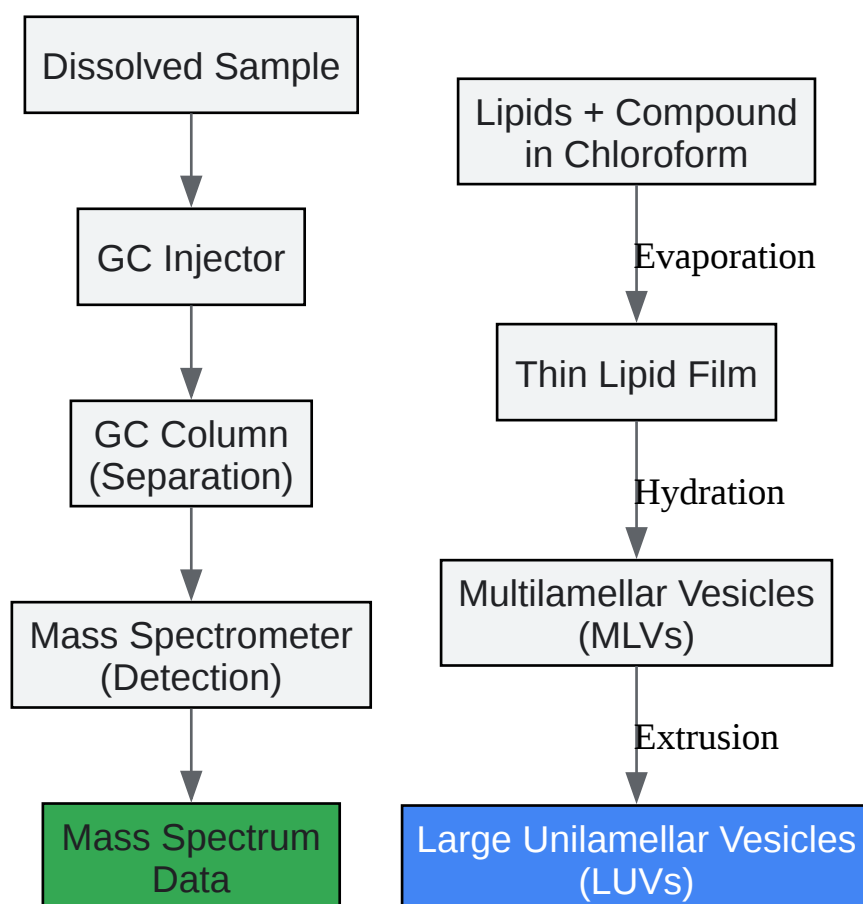
- Solvent: Deuterated chloroform (CDCl_3)
- Standard: Tetramethylsilane (TMS)
- Instrument: 400 MHz or higher NMR spectrometer

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of the compound.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Protocol Outline:

- Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., hexane or dichloromethane).
- Injection: Inject the sample into the GC-MS system.

- **GC Separation:** The compound will be separated from any impurities based on its volatility and interaction with the GC column (a non-polar column is typically used for lipophilic compounds).
- **MS Detection:** As the compound elutes from the GC column, it will be ionized (typically by electron ionization), and the mass-to-charge ratio of the resulting fragments will be detected. The mass spectrum will show a molecular ion peak (or a fragment corresponding to the loss of a small group) that can be used to confirm the molecular weight.



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